molecular formula C17H25N5O4S B2411933 3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097916-05-5

3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2411933
CAS No.: 2097916-05-5
M. Wt: 395.48
InChI Key: ZJJJYSVJDIGFMB-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized from glyoxal and ammonia . Other methods may involve reactions with substituted triazoles .


Molecular Structure Analysis

The compound contains a cyclopropyl group, an imidazole ring, and a piperidinyl group. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The imidazole ring is a five-membered ring containing two nitrogen atoms . The piperidinyl group is a six-membered ring containing one nitrogen atom.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which can participate in a variety of chemical reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • A study detailed a new and convenient synthesis method for 13,16-diazaestrone analogs, utilizing imidazolidine-2,4-dione. This process involves chemoselective N-alkylation, selective reduction, and cyclization, demonstrating the chemical versatility and potential for creating various derivatives of imidazolidine-2,4-dione compounds (Parihar & Ramana, 2003).

Pharmacological Research

  • Research on the novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist LEI-101 explored its characterization using in vitro and in vivo models. This study highlights the potential therapeutic applications of imidazolidine-2,4-dione derivatives in mitigating nephrotoxicity without detailing its use in humans (Mukhopadhyay et al., 2016).

Biological Activity

  • The creation of new differently functionalized cyclopentenediones and the exploration of their reactions with various amines was studied, indicating the broad reactivity and application of such compounds in creating biologically active derivatives (Egorov et al., 2019).

Molecular Design and Synthesis

  • A comprehensive approach to the synthesis of imidazolidine-fused sulfamidates and sulfamides bearing a quaternary center via 1,3-dipolar cycloaddition of nonstabilized azomethine ylides was developed. This method emphasizes the synthetic versatility of imidazolidine derivatives for producing compounds with potential therapeutic uses (Laha & Jethava, 2017).

Antibacterial and Antifungal Agents

  • The synthesis and evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives were reported, highlighting their potential as novel 5-HT1A receptor agonists with potential antidepressant and anxiolytic activity. These studies demonstrate the application of imidazolidine derivatives in developing new pharmacological agents (Czopek et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Many imidazole derivatives are used as pharmaceuticals and are generally considered safe under appropriate conditions .

Future Directions

Future research could explore the synthesis of this compound and its potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

3-cyclopropyl-1-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-3-19-10-15(18-12(19)2)27(25,26)20-8-6-13(7-9-20)21-11-16(23)22(17(21)24)14-4-5-14/h10,13-14H,3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJJYSVJDIGFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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